molecular formula C6H10N2O2 B13177142 4-(3-Aminopropyl)-4,5-dihydro-1,2-oxazol-5-one

4-(3-Aminopropyl)-4,5-dihydro-1,2-oxazol-5-one

Cat. No.: B13177142
M. Wt: 142.16 g/mol
InChI Key: LVJLXNIGEFQFAV-UHFFFAOYSA-N
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Description

4-(3-Aminopropyl)-4,5-dihydro-1,2-oxazol-5-one is a heterocyclic compound featuring a five-membered oxazolone ring fused with a 3-aminopropyl substituent. This structure places it within the broader class of 1,2-oxazol-5-ones, which are characterized by a ring oxygen and nitrogen atom, along with a ketone group. The compound is synthesized via a one-pot protocol involving the hydrolysis of 5-imino-1,2-oxazole intermediates (e.g., 4a, c, d) using 20% HCl, achieving yields of 85–90% . The dihydro nature of the ring implies partial saturation, leading to a puckered conformation, as described by Cremer and Pople’s generalized puckering coordinates .

Properties

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

4-(3-aminopropyl)-4H-1,2-oxazol-5-one

InChI

InChI=1S/C6H10N2O2/c7-3-1-2-5-4-8-10-6(5)9/h4-5H,1-3,7H2

InChI Key

LVJLXNIGEFQFAV-UHFFFAOYSA-N

Canonical SMILES

C1=NOC(=O)C1CCCN

Origin of Product

United States

Preparation Methods

Cyclocondensation of N-Acyl Amino Acid Derivatives

Procedure :
A modified Erlenmeyer azlactone synthesis can be employed, leveraging cyclization between 2-(acylamido)acetic acid derivatives and aldehydes. For 4-(3-aminopropyl)-substituted oxazolone:

  • Reagents :
    • 2-(4-(Protected-amino)propanamido)acetic acid
    • 3-(Boc-amino)propanal (protected aldehyde)
    • Acetic anhydride, fused sodium acetate
  • Steps :
    • Heat the mixture under reflux (4–5 h) with magnetic stirring.
    • Cool, precipitate with ethanol, and recrystallize from ethanol-chloroform (1:2 v/v).
    • Deprotect the Boc group using trifluoroacetic acid (TFA).

Key Conditions :

Parameter Value Source
Reaction Temperature Reflux (~140°C)
Solvent System Acetic anhydride
Recrystallization Ethanol-chloroform (1:2 v/v)

Coupling-Cyclization Sequential Approach

Procedure :
This method integrates peptide coupling with subsequent cyclization, inspired by HATU-mediated reactions:

  • Reagents :
    • Carboxylic acid precursor (e.g., 5-chloro-4-(oxazol-5-yl)pyrrole-3-carboxylic acid)
    • tert-Butyl 4-(3-aminopropyl)piperidine-1-carboxylate
    • HATU, DIPEA, DMF
  • Steps :
    • Couple the carboxylic acid with the Boc-protected amine using HATU/DIPEA in DMF (room temperature, 18 h).
    • Cyclize the intermediate under acidic conditions (acetic acid, reflux).
    • Deprotect via TFA treatment.

Yield Optimization :

Coupling Agent Solvent Temperature Yield Source
HATU DMF RT 100%

TosMIC-Mediated Oxazole Formation

Procedure :
Adapting the Van Leusen reaction for oxazole synthesis:

  • Reagents :
    • Tosylmethyl isocyanide (TosMIC)
    • 3-Aminopropanal (or protected derivative)
    • Potassium carbonate, methanol
  • Steps :
    • React TosMIC with the aldehyde in methanol under reflux (4 h).
    • Oxidize the resulting oxazole to oxazol-5-one using mild oxidizing agents (e.g., MnO₂).

Reaction Parameters :

Component Quantity Conditions Source
TosMIC 1.95 g (10 mmol) Reflux, 4 h
K₂CO₃ 4.14 g Methanol

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminopropyl)-4,5-dihydro-1,2-oxazol-5-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can convert the oxazolone ring to other functional groups.

    Substitution: The aminopropyl side chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolone derivatives, while substitution reactions can introduce various functional groups onto the aminopropyl chain.

Scientific Research Applications

4-(3-Aminopropyl)-4,5-dihydro-1,2-oxazol-5-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of polymers, coatings, and other materials due to its reactive functional groups.

Mechanism of Action

The mechanism by which 4-(3-Aminopropyl)-4,5-dihydro-1,2-oxazol-5-one exerts its effects involves interactions with specific molecular targets. The aminopropyl side chain can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The oxazolone ring may also participate in covalent bonding with nucleophilic sites on proteins and enzymes, altering their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(3-Aminopropyl)-4,5-dihydro-1,2-oxazol-5-one with analogous heterocycles, focusing on structural features, synthesis, and applications.

Structural Analogues within the 1,2-Oxazol-5-one Family
Compound Name (IUPAC) Substituents Molecular Formula Synthesis Yield Key Properties/Applications References
4-[(6-Bromo-2-hydroxynaphthalen-1-yl)methyl]-3-(4-methylphenyl)-2,5-dihydro-1,2-oxazol-5-one Bromo-hydroxynaphthyl, methylphenyl C₂₁H₁₇BrN₂O₃ 50% Exists as imine/enamine tautomers; investigated as a sirtuin inhibitor
4-(2-Hydroxyethyl)-3-methyl-4H-1,2-oxazol-5-one Hydroxyethyl, methyl C₆H₉NO₃ Not specified Intermediate in organic synthesis; CAS 10244-78-7
5-(Acridin-4-yl)-3-phenyl-4,5-dihydro-1,2-oxazole-4-carboxylic acid Acridinyl, phenyl, carboxylic acid C₂₃H₁₆N₂O₃ Not specified Used in [3+2] cycloadditions with nitrile oxides

Key Observations :

  • Substituent Effects: The 3-aminopropyl group in the target compound enhances solubility in polar solvents compared to hydrophobic substituents (e.g., bromo-naphthyl in ).
  • Synthetic Efficiency : The one-pot synthesis of the target compound achieves higher yields (85–90%) compared to multi-step routes for functionalized derivatives like the acridinyl analog .
Comparison with Heterocyclic Variants
Compound Name (IUPAC) Core Heterocycle Molecular Formula Key Features References
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole 1,2,4-Oxadiazole C₁₅H₁₁F₃N₄O Contains trifluoromethyl group; potential pharmaceutical applications
3-(Aminomethyl)-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one 1,2,4-Triazol-5-one C₆H₁₀N₄O Cyclopropyl substituent; molecular weight 154.17 g/mol
1,2,4-Oxadiazol-5(4H)-one, 4-(3-bromo-4-fluorophenyl)-3-[4-[(2-hydroxyethyl)amino]-1,2,5-oxadiazol-3-yl] 1,2,4-Oxadiazol-5-one C₁₂H₉BrFN₅O₄ Bromo-fluorophenyl moiety; used in drug discovery

Key Observations :

  • Heteroatom Arrangement : The 1,2-oxazol-5-one core (O, N in 1,2-positions) differs from 1,2,4-oxadiazoles (O, N in 1,2,4-positions), influencing electronic properties and reactivity.
  • Biological Relevance : While 1,2-oxazol-5-ones like the target compound are often intermediates, 1,2,4-triazol-5-ones (e.g., ) and oxadiazoles (e.g., ) are more frequently explored as bioactive scaffolds.

Biological Activity

4-(3-Aminopropyl)-4,5-dihydro-1,2-oxazol-5-one (CAS Number: 25055-43-0) is a compound with potential biological significance. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive understanding of its pharmacological properties.

  • Molecular Formula : C₆H₁₀N₂O₂
  • Molecular Weight : 142.16 g/mol
  • Structure : The compound features an oxazolone ring, which is known for its reactivity and biological activity.

Biological Activity Overview

Research has indicated that 4-(3-Aminopropyl)-4,5-dihydro-1,2-oxazol-5-one exhibits various biological activities, including potential neuroprotective effects and interactions with key biological targets.

Neuroprotective Effects

A study highlighted the compound's potential as a neuroprotective agent. It was found to inhibit certain enzymes linked to neurodegenerative diseases such as Alzheimer's. The structure-activity relationship (SAR) analysis showed that modifications to the oxazolone core could enhance its inhibitory potency against β-secretase (BACE1), an enzyme involved in the cleavage of amyloid precursor protein, leading to amyloid plaque formation in Alzheimer's disease .

Antimicrobial Activity

In vitro assays have demonstrated that 4-(3-Aminopropyl)-4,5-dihydro-1,2-oxazol-5-one possesses antimicrobial properties. It was effective against a range of bacterial strains, suggesting its potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell membranes .

Table 1: Summary of Biological Activities

Activity Type Effect Mechanism Reference
NeuroprotectionInhibition of BACE1Reduces amyloid plaque formation
AntimicrobialBroad-spectrum activityDisruption of bacterial cell membranes
CytotoxicitySelective cancer cell inhibitionInduction of apoptosis in specific cancer cell lines

Case Study 1: Neuroprotective Activity

In a controlled study, 4-(3-Aminopropyl)-4,5-dihydro-1,2-oxazol-5-one was administered to mice models exhibiting Alzheimer's-like symptoms. The results indicated a significant reduction in amyloid-beta levels and improved cognitive function compared to control groups. This suggests that the compound may serve as a lead for developing new therapeutic agents for Alzheimer's disease .

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential for inclusion in antimicrobial therapies .

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